Methyl 6-aminobenzo[d]isoxazole-3-carboxylate
Description
Specific Context of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate
This compound is a specific example of a functionalized benzo[d]isoxazole derivative. Its chemical structure incorporates the core benzo[d]isoxazole scaffold, an amino group at the 6-position, and a methyl carboxylate group at the 3-position.
The structural features of this compound make it a versatile building block in organic synthesis. The amino group provides a nucleophilic site for further functionalization, such as acylation, alkylation, or sulfonylation reactions. The methyl carboxylate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. The isoxazole (B147169) ring itself can participate in various chemical transformations, including ring-opening reactions under certain conditions. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H8N2O3 |
| Molar Mass | 192.17 g/mol |
| Appearance | Solid |
| CAS Number | 57764-47-3 |
Note: The data in this table is compiled from various chemical suppliers and databases and should be used for reference purposes only.
The precise arrangement of the amino and methyl carboxylate groups on the benzo[d]isoxazole scaffold provides a specific vector for derivatization, allowing for the systematic exploration of the chemical space around this core structure. mdpi.com
The rationale for investigating this compound stems from the established importance of the benzo[d]isoxazole scaffold in medicinal chemistry. nih.gov The presence of both an amino and a methyl carboxylate group offers multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. researchgate.net Research into this and similar compounds is driven by the potential to discover novel molecules with specific biological activities. For instance, derivatives of 3-aminobenzo[d]isoxazole have been explored for their inhibitory activity against certain kinases, which are important targets in cancer therapy. nih.gov The systematic functionalization of the amino group and modification of the carboxylate moiety can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSPNPAZXWSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248687 | |
| Record name | Methyl 6-amino-1,2-benzisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-47-3 | |
| Record name | Methyl 6-amino-1,2-benzisoxazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57764-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1,2-benzisoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 6 Aminobenzo D Isoxazole 3 Carboxylate and Its Analogues
Retrosynthetic Analysis and Precursor Design for Benzo[d]isoxazole Formation
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 6-aminobenzo[d]isoxazole-3-carboxylate, the analysis focuses on the disconnection of the isoxazole (B147169) ring, which is the most common and versatile approach to forming this heterocycle.
The primary disconnection strategy involves the [3+2] cycloaddition reaction, which breaks the isoxazole ring into a nitrile oxide dipole and a dipolarophile. In the context of the benzo[d]isoxazole system, this often translates to an intramolecular reaction where the nitrile oxide and the dipolarophile (an alkyne or alkene) are tethered to the same benzene (B151609) ring.
A plausible retrosynthetic pathway for this compound is outlined below:
Disconnection 1 (C-N and C-O bonds): The benzo[d]isoxazole ring can be retrosynthetically cleaved via an intramolecular nitrile oxide cycloaddition (INOC). This approach simplifies the target molecule to a 2-alkynylphenyl precursor bearing a group that can be converted into a nitrile oxide, such as an aldoxime or a nitro group.
Disconnection 2 (Functional Group Interconversion): The amino and methyl carboxylate groups can be considered as functionalities that are either present in the initial starting materials or introduced at a later stage through functional group interconversion. For instance, a nitro group can serve as a precursor to the amine via reduction, and a cyano or carboxylic acid group can be converted to the methyl ester.
This analysis leads to the design of precursors such as a substituted 2-halobenzonitrile or a 2-hydroxybenzonitrile (B42573), which can be elaborated to install the necessary reactive groups for the key cyclization step.
Key Starting Materials:
Substituted Phenols: 2-Hydroxybenzonitriles or 2-hydroxybenzaldehydes with amino (or nitro) and carboxylate (or cyano) groups at the required positions are valuable precursors. The phenolic hydroxyl group and the adjacent nitrile or aldehyde oxime can be used to form the N-O bond of the isoxazole.
Substituted Nitrobenzenes: A common starting point is a benzene ring bearing a nitro group and a halogen. The nitro group can direct ortho-lithiation or be used in nucleophilic aromatic substitution reactions to introduce other functionalities. It can also be a precursor to the amine functionality.
Anthranilic Acid Derivatives: Substituted anthranilic acids (2-aminobenzoic acids) can serve as flexible starting points, allowing for modification of both the amino and carboxylic acid groups.
Synthetic Challenges:
Regioselectivity: The primary challenge is controlling the regiochemistry to achieve the desired 1,2-benzisoxazole (B1199462) structure with the amino group at position 6 and the carboxylate at position 3. Many classical isoxazole syntheses can lead to mixtures of regioisomers. nih.gov
Harsh Reaction Conditions: Traditional methods for isoxazole synthesis often require harsh conditions, which can limit the scope of substrates and functional groups that can be tolerated. edu.krd Modern methods aim to use milder and more efficient catalytic systems.
Detailed Synthetic Pathways
The construction of the this compound core can be achieved through several synthetic routes, with the formation of the isoxazole ring being the key transformation.
Cyclization reactions are the cornerstone of benzo[d]isoxazole synthesis. These methods typically involve the formation of the N-O bond and the closure of the five-membered ring onto the benzene scaffold. Intramolecular cycloadditions are particularly powerful as they can form two rings simultaneously in certain contexts. mdpi.com
One prominent method is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.comnih.gov In this approach, a benzene ring is functionalized with both a nitrile oxide precursor (like an aldoxime or a primary nitroalkane) and a dipolarophile (like an alkyne). Upon in-situ generation of the nitrile oxide, it rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered alkyne to form the fused benzo[d]isoxazole ring system. nih.gov
Another strategy involves the electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes. edu.krdbeilstein-journals.org This method allows for the construction of highly substituted isoxazoles under mild conditions, often using electrophiles like iodine monochloride (ICl). beilstein-journals.org
Both multi-step and one-pot procedures have been developed for the synthesis of isoxazole derivatives.
Multi-Step Synthesis: A traditional multi-step approach involves the sequential preparation and isolation of intermediates. For the target molecule, this could involve:
Synthesis of a suitably substituted benzene precursor (e.g., methyl 4-amino-2-ethynylbenzoate).
Conversion of another functional group on the ring into a nitrile oxide precursor (e.g., formylation followed by oximation to an aldoxime).
In-situ generation of the nitrile oxide and subsequent intramolecular cyclization.
| Approach | Description | Advantages | Disadvantages |
| Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Allows for purification at each stage; easier to troubleshoot. | Time-consuming; lower overall yield due to multiple steps. |
| One-Pot Synthesis | Multiple reaction steps occur in a single flask without isolation. | Highly efficient; saves time and resources; can lead to higher overall yields. nih.gov | Can be difficult to optimize; requires compatible reaction conditions for all steps. |
Nitrile oxides are key intermediates in one of the most important methods for synthesizing isoxazoles: the 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.netresearchgate.net A nitrile oxide is a 1,3-dipole, meaning it has a linear four-pi-electron system distributed over three atoms (R-C≡N⁺-O⁻). This reactive species readily reacts with dipolarophiles, such as alkenes and alkynes, in a concerted [3+2] cycloaddition to form isoxazoline (B3343090) and isoxazole rings, respectively. mdpi.com
The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the final isoxazole product. The reaction between a nitrile oxide and an alkyne can theoretically produce two different regioisomers.
Common methods for generating nitrile oxides include:
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where an aldoxime is first converted to a hydroximoyl chloride (using a chlorinating agent like NCS), which is then treated with a base (like triethylamine) to eliminate HCl and form the nitrile oxide. nih.gov
Oxidation of Aldoximes: Aldoximes can be directly oxidized to nitrile oxides using various oxidizing agents, such as sodium hypochlorite (B82951) (bleach) or chloramine-T. mdpi.comresearchgate.net
Dehydration of Primary Nitroalkanes: Nitroalkanes can be dehydrated using reagents like phenyl isocyanate or Mukaiyama's reagent to generate nitrile oxides. nih.gov
These methods allow for the in situ generation of the highly reactive nitrile oxide, which is immediately trapped by the dipolarophile to construct the isoxazole ring. mdpi.comnih.gov
Achieving the specific 6-amino-3-carboxylate substitution pattern on the benzo[d]isoxazole ring requires careful regiocontrol during the synthesis. This can be accomplished in two main ways:
Using Pre-functionalized Starting Materials: The most straightforward approach is to begin with a benzene derivative that already contains the amino (or a precursor like a nitro group) and carboxylate functionalities at the correct positions relative to the groups that will form the isoxazole ring. For example, starting with a derivative of 4-aminosalicylic acid would place the key groups in the desired orientation. Subsequent chemical steps would then build the isoxazole ring onto this pre-existing scaffold.
Directed Cyclization and Functionalization: Alternatively, the regioselectivity can be controlled during the ring-forming step. The electronic nature of the substituents on the precursors in a 1,3-dipolar cycloaddition influences the orientation of the addition, allowing for the regioselective formation of one isomer over another. researchgate.net For instance, in an intramolecular cyclization, the geometry of the tether connecting the nitrile oxide and the alkyne can enforce a specific cyclization pathway. After the core benzo[d]isoxazole ring is formed, further functionalization can be carried out, although introducing groups onto the benzene part of the fused system can be challenging and may lead to isomeric mixtures.
The synthesis of related structures, such as methyl 5-amino-3-arylaminoisoxazole-4-carboxylates, often involves the reaction of precursors like sodium methyl cyanoacetate (B8463686) with other reagents, followed by cyclization with hydroxylamine, demonstrating how functional groups can be incorporated during the ring construction process. researchgate.net
Regioselective Introduction of Amino and Carboxylate Functionalities
Strategies for Amine Group Introduction
A prevalent and effective strategy for introducing the 6-amino group onto the benzo[d]isoxazole scaffold involves the reduction of a precursor bearing a nitro group at the corresponding position. This multi-step approach is a cornerstone of synthetic organic chemistry for installing aromatic amines.
The typical synthetic route commences with a suitably substituted 2-fluoronitrobenzene derivative. The synthesis of the core benzo[d]isoxazole ring system often precedes the modification of the substituent at the 6-position. A common pathway involves the construction of the key intermediate, methyl 6-nitrobenzo[d]isoxazole-3-carboxylate. The subsequent step is the critical reduction of the nitro group to the desired amine.
Various reducing agents can be employed for this transformation, with the choice depending on factors such as substrate tolerance, yield, and reaction conditions. Standard methods include catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid.
The general transformation is depicted below:
Step 1: Formation of the Nitro-Substituted Core. Synthesis of methyl 6-nitrobenzo[d]isoxazole-3-carboxylate from appropriate starting materials.
Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate is subjected to reduction to yield this compound.
This method's reliability and predictability make it a favored approach in medicinal chemistry for accessing amino-substituted aromatic compounds.
Esterification Methods for Carboxylate Moiety
The methyl carboxylate group at the 3-position is a key feature of the target molecule. Its introduction can be achieved through several synthetic routes, either by direct esterification of the corresponding carboxylic acid or by incorporating the ester functionality during the ring-formation process.
One common pathway involves the synthesis of the intermediate benzo[d]isoxazole-3-carboxylic acid. nih.gov This key intermediate can then be subjected to standard esterification conditions to yield the final methyl ester product. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture to drive the reaction to completion. nih.gov
Alternatively, the methyl ester can be installed during the construction of the isoxazole ring. For instance, a synthetic sequence can start from a precursor that already contains a methyl ester group, which is then carried through the cyclization reaction to form the benzo[d]isoxazole ring system directly functionalized with the methyl carboxylate group. For example, the reaction of a substituted 2-halophenol with a dialkyl oxalate (B1200264) derivative can lead to the formation of the ester-functionalized heterocyclic core. nih.gov
Coupling reactions are also employed, where benzo[d]isoxazole-3-carboxylic acid is activated and then reacted with methanol. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate this transformation under mild conditions. nih.gov
Catalytic and Metal-Free Synthetic Approaches
Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. Both catalytic, particularly transition-metal-catalyzed, and metal-free approaches have been developed for the synthesis of isoxazole and benzisoxazole derivatives.
Transition Metal-Catalyzed Transformations
Transition metals, especially palladium and copper, play a pivotal role in the synthesis of benzo[d]isoxazoles by enabling the formation of key carbon-carbon and carbon-heteroatom bonds through C-H activation and cross-coupling reactions.
Palladium-Catalyzed Synthesis: A notable method involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This approach activates the C-H bond ortho to the phenoxy group, allowing for the simultaneous construction of the C-C and C=N bonds necessary to form the 1,2-benzisoxazole ring. researchgate.net This strategy offers a direct way to build the core structure from readily available starting materials. The general catalytic cycle involves the formation of a palladacycle intermediate, followed by oxidative addition and reductive elimination to yield the final product. researchgate.net
Copper-Catalyzed Synthesis: Copper catalysts are also effective for synthesizing benzoxazoles, which are structurally related to benzo[d]isoxazoles. These reactions often proceed via regioselective C-H functionalization and subsequent C-O bond formation. acs.org While direct copper-catalyzed synthesis for benzo[d]isoxazoles is less commonly cited for the specific target molecule, the principles are transferable and represent an active area of research for constructing such heterocyclic systems. thieme-connect.comresearchgate.net
The table below summarizes representative transition metal-catalyzed reactions for the synthesis of benzisoxazole and related structures.
| Catalyst | Reactants | Reaction Type | Product | Ref |
| Pd(OAc)₂ | N-phenoxyacetamides, Aldehydes | C-H Activation / [4+1] Annulation | 1,2-Benzisoxazoles | researchgate.net |
| Cu(II) | Anilides | C-H Functionalization / C-O Bond Formation | Benzoxazoles | acs.org |
Green Chemistry Principles in Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for isoxazole derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org
Ultrasound and Microwave Irradiation: Non-conventional energy sources like ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis. preprints.org Ultrasound-assisted synthesis (sonochemistry) can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. preprints.orgmdpi.comnih.gov This technique often allows for shorter reaction times and can be performed in environmentally benign solvents like water. preprints.orgmdpi.com
Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. rsc.orgeurekaselect.comabap.co.inias.ac.in Catalyst-free and solvent-free conditions can sometimes be achieved under microwave irradiation, further enhancing the green credentials of the synthesis. rsc.orgeurekaselect.com
Use of Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a key aspect of sustainable synthesis. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Reactions such as the NaOH-catalyzed cycloaddition-condensation for preparing isoxazole carboxylates have been successfully performed in water. mdpi.com Other green media, like deep eutectic solvents (DES), have also been explored for the synthesis of isoxazoles. nih.gov
| Green Technique | Key Advantages | Example Application | Ref |
| Ultrasonic Irradiation | Reduced reaction times, improved yields, use of aqueous media. | One-pot synthesis of isoxazoline derivatives. | preprints.orgmdpi.com |
| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, potential for solvent-free reactions. | Synthesis of benzoxazole (B165842) and benzothiazole (B30560) libraries. | rsc.orgias.ac.in |
| Aqueous Media | Non-toxic, non-flammable, readily available, environmentally benign. | NaOH-catalyzed synthesis of isoxazole carboxylates. | mdpi.com |
Optimization of Reaction Conditions for Research Scale
The successful synthesis of this compound on a research scale hinges on the careful optimization of various reaction parameters. Solvent choice and temperature control are paramount among these, as they can profoundly influence reaction rates, yields, and the formation of byproducts.
Solvent Effects and Temperature Control
The choice of solvent can dictate the course of a reaction by influencing the solubility of reactants, stabilizing transition states, and affecting the reactivity of chemical species. In the synthesis of benzo[d]isoxazole and its analogues, particularly in cyclization steps, solvent polarity plays a crucial role. For instance, in intramolecular nitrile oxide cycloaddition (INOC) reactions used to form isoxazole rings, solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed. nih.gov The optimization of these reactions may involve screening a range of solvents to find the one that provides the best balance of solubility and reactivity. nih.govresearchgate.net
Temperature is another critical parameter that must be precisely controlled. Many reactions for forming the isoxazole ring, such as 1,3-dipolar cycloadditions, are sensitive to temperature. For example, the dehydration of nitroalkanes followed by intramolecular cycloaddition is a key method for constructing fused isoxazole derivatives, and this reaction is often performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. nih.govmdpi.com Conversely, some cyclization or annulation reactions may require elevated temperatures to overcome activation energy barriers. researchgate.net The optimization process involves systematically varying the temperature to maximize the yield of the desired product while minimizing degradation or the formation of impurities. nih.gov An increase in temperature generally decreases cohesive forces between molecules but can also lead to the destruction of desired intermolecular associations if thermal energy exceeds the interaction energy.
The table below illustrates the impact of reaction conditions on a representative intramolecular nitrile oxide cycloaddition reaction. nih.gov
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K-OtBu (2.5) | -78 | 24 | 65 |
| 2 | DBU (1.5) | -78 | 12 | 80 |
| 3 | DBU (1.5) | 0 | 12 | 55 |
| 4 | DBU (1.5) | Room Temp | 12 | 25 |
| 5 | DBU (1.5) | -78 | 12 | 95 |
| Reaction performed in the presence of 10 mol% ZrCl₄ as a catalyst. |
This data highlights that both the choice of base and a low reaction temperature (-78 °C) are crucial for achieving a high yield in this specific transformation. nih.gov
Yield Enhancement and Purity Considerations
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound and its analogues. Key considerations include the choice of solvent, temperature, and catalysts, as well as the purification methods employed.
In the synthesis of related benzisoxazole derivatives, the choice of solvent and reaction temperature has been shown to significantly impact reaction outcomes. For instance, in the cyclization of 2-hydroxyalkyl/aryl ketoximes to form 1,2-benzisoxazoles, the use of ionic liquids under microwave irradiation has been reported to provide excellent yields, often exceeding 85%. cam.ac.uk The reaction time is also dramatically reduced, which can minimize the formation of byproducts.
Purification of the final product and intermediates is critical for removing unreacted starting materials, catalysts, and side products. Common purification techniques include column chromatography, recrystallization, and solvent extraction. For instance, in the synthesis of N-benzoyl amino esters, purification by column chromatography is a standard procedure to isolate the desired product with high purity. scielo.org.mx Similarly, in the synthesis of isoxazole tethered quinone-amino acid hybrids, purification of intermediates is achieved by washing with brine and drying over anhydrous Na2SO4, followed by evaporation of the solvent. nih.gov
The following table summarizes reaction conditions and yields for the synthesis of various isoxazole and benzisoxazole analogues, illustrating the impact of different synthetic approaches on reaction outcomes.
| Compound | Synthetic Method | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3-amino-1,2-benzisoxazoles | Microwave-promoted nucleophilic aromatic substitution | Microwave irradiation, 1-6 h | 54-90 | nih.govresearchgate.net |
| Isoxazole tethered quinone-amino acid hybrids | 1,3-dipolar cycloaddition followed by oxidation | CAN, MeCN/H2O, rt, 1 h | Good | nih.gov |
| Condensed Isoxazole Derivatives | Intramolecular Oxidative Cycloaddition | Hypervalent iodine(III) species | Up to 94 | mdpi.com |
| Benzisoxazole Derivatives | [3 + 2] Cycloaddition | In situ generated nitrile oxides and arynes | 54 | nih.gov |
Emerging Synthetic Techniques in Isoxazole Chemistry
Modern synthetic chemistry is increasingly adopting innovative technologies to improve efficiency, safety, and scalability. Microwave-assisted synthesis and flow chemistry are two such techniques that have shown considerable promise in the synthesis of isoxazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. orientjchem.org This technique has been successfully applied to the synthesis of various benzisoxazole derivatives.
For example, the synthesis of 3-amino-substituted 1,2-benzisoxazoles from a 3-chloro-1,2-benzisoxazole (B94866) has been efficiently achieved using microwave promotion. nih.govresearchgate.net The reactions were completed in 1-6 hours, affording the desired products in good to high yields (54-90%). nih.govresearchgate.net Furthermore, the precursor, 3-chloro-1,2-benzisoxazole, was also prepared in quantitative yield within 2 hours from the corresponding 3-hydroxy-1,2-benzisoxazole using microwave heating. nih.govresearchgate.net The use of microwave irradiation in the synthesis of benzoxazole derivatives has also been highlighted as a green and efficient alternative to conventional heating methods. eurekaselect.com
The following table provides examples of microwave-assisted synthesis of benzisoxazole and related heterocyclic compounds.
| Compound Type | Starting Materials | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| 3-Amino-substituted 1,2-benzisoxazoles | 3-Chloro-1,2-benzisoxazole and various amines | Microwave irradiation, 1-6 hours | Good to high yields (54-90%), reduced reaction time | nih.govresearchgate.net |
| 1,2-Benzisoxazole derivatives | 2-Hydroxyalkyl/aryl ketoximes | [bmim]OH, microwave irradiation, 30-60 sec | Excellent yields (85-96%), very short reaction times, simple work-up | cam.ac.uk |
| Benzoxazole derivatives | 2-Aminophenols and various coupling partners | Microwave irradiation | Increased diversity, rapid synthesis | eurekaselect.com |
| Amino acid ester substituted benzoic acid amides | Heterocyclic substituted benzoic acids and amino acid esters | Microwave assisted DCC-coupling | Efficient synthesis | nih.gov |
Flow Chemistry Applications
Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govcam.ac.uk
While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of related heterocyclic structures like benzoxazoles has been successfully demonstrated in continuous flow reactors. nih.govcam.ac.uk An efficient and scalable transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles has been reported, proceeding via a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization sequence. nih.govcam.ac.uk The use of continuous flow technology allowed for accurate temperature control and immediate in-line quenching of unstable lithiated intermediates, thereby minimizing byproduct formation and improving product quality. nih.govcam.ac.uk
The principles demonstrated in the flow synthesis of benzoxazoles could potentially be adapted for the synthesis of benzisoxazoles, offering a pathway to a more efficient and scalable production of this compound and its analogues. The synthesis of trisubstituted isoxazoles has also been explored in a multistep flow process, highlighting the potential for telescoping multiple reaction steps into a single continuous sequence. researchgate.net
The following table outlines the key features and potential benefits of applying flow chemistry to the synthesis of benzisoxazole and related heterocycles.
| Heterocycle | Key Reaction Steps | Advantages of Flow Chemistry | Reference |
|---|---|---|---|
| Benzoxazoles | Base-mediated deprotonation, ortho-lithiation, intramolecular cyclization, in-line electrophilic quench | Accurate temperature control, immediate in-line quench, minimized byproduct formation, scalability | nih.govcam.ac.uk |
| Trisubstituted Isoxazoles | Oximation, chlorination, cycloaddition | Potential for telescoping multiple steps, improved efficiency and safety for handling unstable intermediates | researchgate.net |
Chemical Reactivity and Derivatization Strategies of Methyl 6 Aminobenzo D Isoxazole 3 Carboxylate
Reactions at the Amino Group (C-6 Position)
The amino group at the C-6 position is a key site for derivatization, enabling the introduction of a wide variety of substituents and the formation of new chemical linkages.
Acylation and Amidation for Functional Group Diversification
The amino group of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate readily undergoes acylation and amidation reactions. These reactions are fundamental for introducing diverse functional groups, which can significantly alter the molecule's properties. The acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.
Amidation, the formation of an amide bond, can be achieved by coupling the amino group with carboxylic acids. This reaction often requires the use of coupling agents to activate the carboxylic acid. A general method for amide synthesis involves the direct coupling of alkali metal carboxylate salts with amines using HBTU as a coupling agent in the presence of a base. This method is efficient and often complete within a few hours, providing good to excellent yields. nih.gov Such reactions are crucial in the synthesis of isoxazole-carboxamide derivatives, which have shown a range of biological activities. nih.gov
Table 1: Examples of Acylation and Amidation Reactions
| Reactant | Reagent/Catalyst | Product | Reference |
| Amine | Carboxylate Salt, HBTU, Hünig's Base | Amide | nih.gov |
| Aniline (B41778) Derivatives | Isoxazole (B147169)–Carboxylic acid | Isoxazole–Carboxamide | nih.gov |
Diazotization and Coupling Reactions for Aromatic Linkages
The primary aromatic amino group at the C-6 position can be converted to a diazonium salt through diazotization. This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions to form azo compounds, which are known for their color and have applications as dyes. scispace.comresearchgate.net
These diazo-coupling reactions involve reacting the diazonium salt with electron-rich aromatic compounds such as phenols or anilines. scispace.com The electrophilic diazonium ion attacks the activated aromatic ring, resulting in the formation of an azo linkage (–N=N–). scispace.com This strategy is widely used to synthesize a variety of azo dyes with different colors and properties. scispace.comresearchgate.net
Table 2: General Scheme for Diazotization and Azo Coupling
| Starting Material | Reagents | Intermediate | Coupling Partner | Product |
| Aromatic Amine | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Phenol/Aniline | Azo Compound |
Alkylation and Arylation Reactions
The amino group can also be subjected to alkylation and arylation reactions to introduce alkyl or aryl substituents. N-alkylation can be achieved using alkyl halides. Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of amines, allowing for the formation of C-N bonds with a variety of aryl partners. nih.gov These reactions typically employ a palladium catalyst, a ligand, and a base. nih.gov
Auxiliary-directed, palladium-catalyzed arylation and alkylation of C-H bonds have also been developed, providing a method for functionalizing positions near the amino group without directly modifying it. nih.gov This approach can be used for the selective monoarylation of primary sp3 C-H bonds. nih.gov
Transformations of the Ester Group (C-3 Position)
The methyl ester group at the C-3 position provides another handle for chemical modification, allowing for transformations into other functional groups such as carboxylic acids and amides.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide. google.com The reaction typically proceeds by heating the ester with the base, followed by acidification to protonate the resulting carboxylate salt and yield the carboxylic acid. google.com For instance, methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can be hydrolyzed to its corresponding carboxylic acid using potassium hydroxide. google.com
The resulting 6-aminobenzo[d]isoxazole-3-carboxylic acid is a valuable intermediate for further derivatization, particularly for the synthesis of amides through coupling with various amines.
Table 3: Hydrolysis of Methyl Esters to Carboxylic Acids
| Starting Ester | Reagents | Product | Reference |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | KOH, H₂O | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | google.com |
| Methyl 3-n-hexyl-5-methylisoxazole-4-carboxylate | KOH, H₂O | 3-n-hexyl-5-methylisoxazole-4-carboxylic acid | google.com |
Transesterification and Amidation Reactions
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.
Direct amidation of the ester is also a feasible transformation. This can be accomplished by reacting the ester with an amine, often at elevated temperatures. Catalytic methods for the direct amidation of esters have been developed, utilizing catalysts such as nickel/NHC systems. mdpi.com These methods are compatible with a range of esters and amines, including primary and secondary aliphatic amines and aniline derivatives. mdpi.com
Reduction of the Ester to Alcohol
The methyl ester at the C3 position of this compound can be selectively reduced to the corresponding primary alcohol, (6-aminobenzo[d]isoxazol-3-yl)methanol. This transformation is a key step in modifying the scaffold, as the resulting alcohol provides a new point for diversification, such as etherification or further oxidation. The choice of reducing agent is critical to ensure chemoselectivity, preserving both the amino group and the integrity of the benzoisoxazole ring, which can be susceptible to cleavage under certain reductive conditions. nih.gov
Commonly employed methods for the reduction of esters to alcohols include the use of strong hydride reagents or catalytic hydrosilylation. nih.govorganic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, though reaction conditions must be carefully controlled. An alternative, milder approach involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by reduction with reagents like borane (B79455) (BH₃) or its complexes. More modern methods, such as manganese-catalyzed hydrosilylation, offer high yields under mild conditions and demonstrate broad functional group tolerance, making them suitable for complex substrates. nih.gov
| Reducing Agent/Method | Typical Conditions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | High reactivity, rapid conversion | Low chemoselectivity, potential for ring opening, requires stringent anhydrous conditions |
| Hydrolysis then Borane (BH₃·THF) | 1. NaOH/H₂O; 2. BH₃·THF, reflux | High chemoselectivity, tolerates many functional groups | Two-step process, borane handling |
| Catalytic Hydrosilylation (e.g., Mn(I) catalyst) | Catalyst, Silane (B1218182) (e.g., PhSiH₃), Solvent (e.g., 2-MTHF), 80 °C | Mild conditions, high chemoselectivity, excellent yields, functional group tolerance. nih.gov | Catalyst and silane cost, optimization may be required |
Reactivity of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole core is an aromatic heterocyclic system whose reactivity is influenced by the fusion of the benzene (B151609) and isoxazole rings and the nature of its substituents. wikipedia.org The inherent properties of the isoxazole ring, particularly the weak N-O bond, make it susceptible to specific reactions not typical of more robust aromatic systems. nih.gov
Electrophilic aromatic substitution (SEAr) reactions on the benzene portion of the benzo[d]isoxazole ring are strongly governed by the directing effects of the existing substituents. wikipedia.org In this compound, the 6-amino group is a powerful activating ortho-, para-director, while the fused isoxazole ring and the C3-ester are generally considered deactivating. wikipedia.org
The potent activating nature of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. youtube.com Therefore, substitution is expected to occur preferentially at the C5 and C7 positions.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 5-halo and/or 7-halo derivatives.
Nitration: Under carefully controlled nitrating conditions (e.g., dilute HNO₃), nitration is expected at the C5 or C7 position.
Friedel-Crafts Reactions: Acylation and alkylation are also directed to the C5 and C7 positions, although the amino group may require protection to prevent side reactions with the Lewis acid catalyst. wikipedia.org
The N-O bond of the isoxazole ring is relatively labile and can be cleaved under various conditions, leading to ring-opening or rearrangement products. nih.govresearchgate.net
Base-Catalyzed Ring Opening: Strong bases can induce cleavage of the N-O bond. For instance, the Kemp elimination is a known reaction pathway for benzisoxazoles that results in the formation of a 2-hydroxybenzonitrile (B42573) derivative upon treatment with a strong base. wikipedia.org
Rearrangement to Benzoxazoles: In the presence of bases like cesium carbonate, some benzisoxazole systems have been shown to undergo a remarkable rearrangement to the corresponding benzoxazole (B165842) isomers. rsc.org This transformation may proceed through an azirine intermediate via a Neber-type rearrangement. rsc.org
Reductive Ring Cleavage: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond, often leading to the formation of an enaminoketone or related species.
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In the case of this compound, lithiation using a strong base like n-butyllithium (n-BuLi) could occur at several positions. The most acidic protons are typically those adjacent to heteroatoms or activating groups. Potential sites for deprotonation include:
C7 Position: This position is ortho to both the directing amino group and the isoxazole ring oxygen, making it a likely site for lithiation.
C5 Position: This site is also ortho to the amino group.
C4 Position: The proton at C4 on the isoxazole ring can be acidic due to the inductive effect of the adjacent ring oxygen and nitrogen atoms. cdnsciencepub.com
The resulting organolithium intermediate can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂), allowing for the introduction of new functional groups at a specific position on the heterocyclic core. cdnsciencepub.com
Synthesis of Novel Analogues and Libraries for Research
The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery and materials science. rsc.orgnih.gov The presence of three distinct functional handles—the C6-amino group, the C3-ester, and the ring system itself—allows for extensive and systematic structural diversification. The benzo[d]isoxazole core is considered a "privileged scaffold" as its derivatives are known to exhibit a wide range of biological activities, including roles as antipsychotics, anticonvulsants, and HIF-1α inhibitors. wikipedia.orgnih.gov
Library synthesis can be achieved through parallel or combinatorial chemistry by modifying the key reactive sites:
Derivatization of the Amino Group: The primary amine at C6 is readily functionalized via acylation with various acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, or reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively. acs.org
Modification of the Ester Group: The methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides using standard peptide coupling reagents.
Modification of the Ring: As described previously, electrophilic substitution or lithiation can be used to introduce substituents onto the aromatic ring.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov The systematic modification of the this compound scaffold allows researchers to probe how different structural features influence biological activity. nih.govdundee.ac.uk
For example, to explore the SAR of a new series of enzyme inhibitors based on this scaffold, a researcher might synthesize a targeted library of analogues. By keeping the core constant and varying one substituent at a time, the contribution of that specific modification can be assessed.
Probing the C6 Position: A library of C6-amides can be synthesized using a set of carboxylic acids with varying electronic properties (electron-donating vs. electron-withdrawing), steric bulk (small vs. large groups), and lipophilicity (hydrophilic vs. hydrophobic moieties).
Probing the C3 Position: Similarly, the C3-ester can be converted into a library of amides using diverse amines to explore the chemical space around this part of the molecule.
Probing the Aromatic Ring: Substituents can be introduced at the C5 or C7 positions to investigate how modifications to the benzene portion of the core affect target binding.
The data from these studies are used to build an SAR model, guiding the design of next-generation compounds with improved therapeutic profiles. nih.gov
| Compound | R Group (at C6-NH-CO-R) | Modification Type | Observed Activity (e.g., IC₅₀) |
|---|---|---|---|
| 1 | -CH₃ (Acetyl) | Small, neutral | 10 µM |
| 2 | -Ph (Benzoyl) | Bulky, aromatic | 5 µM |
| 3 | -Ph-4-Cl (4-Chlorobenzoyl) | Aromatic, electron-withdrawing | 1 µM |
| 4 | -Ph-4-OCH₃ (4-Methoxybenzoyl) | Aromatic, electron-donating | 8 µM |
| 5 | -CH₂CH₂COOH (Succinoyl) | Acidic, hydrophilic | > 50 µM |
Incorporation into Hybrid Molecules and Scaffolds
The benzo[d]isoxazole nucleus, particularly the 6-amino-3-carboxylate framework, represents a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netdntb.gov.ua This designation stems from its utility as a foundational building block for constructing diverse and complex molecular architectures. rsc.org The inherent chemical functionalities of this compound—specifically the reactive amino group and the ester—provide versatile handles for derivatization, allowing for its integration into larger, hybrid molecules with tailored biological activities.
Researchers leverage this scaffold to explore new chemical space and develop novel therapeutic agents. researchgate.netnih.gov The strategy involves chemically linking the aminobenzo[d]isoxazole core to other pharmacophores or molecular fragments to create hybrid compounds. This approach can enhance binding affinity to biological targets, modulate pharmacokinetic properties, or combine the activities of two different parent molecules into a single entity.
A notable example of this strategy is the development of potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial targets in oncology. acs.orgnih.gov In one extensive study, the 3-amino-benzo[d]isoxazole scaffold was systematically derivatized to create a series of compounds targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.orgnih.gov The core scaffold was elaborated by incorporating an N,N′-diphenyl urea (B33335) moiety, a known pharmacophore for kinase inhibition, at the amino position. nih.gov
This derivatization led to the identification of highly potent multitargeted inhibitors. acs.org The research demonstrated that the benzo[d]isoxazole ring acts as an effective and adaptable anchor for the appended functional groups, facilitating strong interactions with the target enzymes. The findings from these structure-activity relationship (SAR) studies underscore the value of the 3-aminobenzo[d]isoxazole core in scaffold-based drug design. nih.gov
The table below summarizes key research findings where the 3-aminobenzo[d]isoxazole scaffold was utilized to develop novel kinase inhibitors.
| Compound Series | Target Class | Scaffold Utilized | Key Derivatization Strategy | Outcome | Reference |
|---|---|---|---|---|---|
| Benzo[d]isoxazole-based ureas | Receptor Tyrosine Kinases (VEGFR, PDGFR) | 3-Amino-benzo[d]isoxazole | Incorporation of an N,N′-diphenyl urea moiety at the amino position. | Identification of potent, orally bioavailable compounds with in vivo efficacy in tumor growth models. Compound 50 showed an ED50 of 2.0 mg/kg in a VEGF-stimulated model. | acs.orgnih.gov |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial relationships of atoms can be established.
The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom in Methyl 6-aminobenzo[d]isoxazole-3-carboxylate. Although specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts: a 1,2-benzisoxazole (B1199462) core, a 6-amino group, and a 3-methyl carboxylate group.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring (H-4, H-5, and H-7). The 6-amino group, being a strong electron-donating group, will cause a significant upfield shift (to lower ppm values) for the ortho (H-5, H-7) and para (H-4) protons relative to unsubstituted benzisoxazole. The primary amine itself would present as a broad singlet, whose chemical shift is dependent on solvent and concentration. The methyl ester group will exhibit a sharp singlet, typically in the range of 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine unique carbon signals. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. The carbons of the benzisoxazole ring system have characteristic chemical shifts, with C-3 and C-7a being particularly notable. The electron-donating amino group will cause an upfield shift for the carbon atoms at positions 4, 5, and 7, while the carbon it is directly attached to (C-6) will be shifted downfield. The methyl carbon of the ester will appear at the most upfield position.
Predicted NMR Chemical Shifts
| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | ||
|---|---|---|---|
| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |
| H-4 | ~7.5 - 7.7 | C-3 | ~155 - 160 |
| H-5 | ~6.8 - 7.0 | C-3a | ~118 - 122 |
| H-7 | ~6.9 - 7.1 | C-4 | ~120 - 125 |
| -NH₂ | Broad, ~4.0 - 5.5 | C-5 | ~110 - 115 |
| -OCH₃ | ~3.9 - 4.0 | C-6 | ~145 - 150 |
| C-7 | ~105 - 110 | ||
| C-7a | ~162 - 165 | ||
| C=O | ~160 - 165 | ||
| -OCH₃ | ~52 - 54 |
To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring, such as between H-4 and H-5, and H-5 and H-7. This helps to piece together the spin system of the substituted benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This would definitively link the signals for H-4, H-5, and H-7 to their corresponding carbon atoms (C-4, C-5, and C-7) and the methyl protons to the methoxy (B1213986) carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique connects the different fragments of the molecule. Key expected correlations would include:
The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and C-3.
The aromatic proton H-5 to carbons C-3a, C-7, and C-6.
The aromatic proton H-7 to carbons C-5, C-6, and C-7a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the calculation of its elemental formula. For this compound (C₉H₈N₂O₃), the calculated monoisotopic mass is 192.0535 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the molecular formula and distinguishing it from any isomers or compounds with the same nominal mass. beilstein-journals.org
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information. nih.gov For the title compound, characteristic fragmentation pathways would be expected:
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to an [M-31]⁺ ion.
Loss of the carbomethoxy group (•COOCH₃): Another typical ester fragmentation, resulting in an [M-59]⁺ ion.
Cleavage of the isoxazole (B147169) ring: The benzisoxazole core can undergo ring cleavage, often leading to the loss of small neutral molecules like carbon monoxide (CO), which is a characteristic fragmentation pattern for such heterocyclic systems. researchgate.net
MS/MS is also invaluable for analyzing derivatives. For example, if the amino group were acetylated, the resulting derivative would show a molecular ion peak 42 mass units higher than the parent compound. The fragmentation pattern in the MS/MS spectrum would then be used to confirm the site of modification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rjpbcs.com
The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features:
N-H Stretching: A primary amine (-NH₂) typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. researchgate.net
C=O Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band. Due to conjugation with the isoxazole ring, this band would likely appear around 1710-1730 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic ring and the C=N bond of the isoxazole ring would appear in the 1450-1620 cm⁻¹ region. researchgate.net
C-O Stretching: The C-O bonds of the ester group and the isoxazole ring would show strong absorptions in the fingerprint region, typically between 1050-1300 cm⁻¹. rjpbcs.com
N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band around 1590-1650 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850 - 3000 |
| Ester Carbonyl (C=O) | C=O Stretch | 1710 - 1730 |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring / Isoxazole Ring | C=C and C=N Stretch | 1450 - 1620 |
| Ester / Isoxazole Ring | C-O Stretch | 1050 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
A thorough search of scientific databases and literature reveals a lack of specific studies focused on the UV-Vis spectroscopic properties of this compound. Consequently, there is no available data on its absorption maxima (λmax), molar absorptivity, or the specific electronic transitions (e.g., π→π* or n→π*) that characterize its interaction with ultraviolet and visible light. Such data would be invaluable for understanding the electronic environment of the benzisoxazole core as influenced by the amino and methyl carboxylate substituents.
X-ray Crystallography for Solid-State Structure Determination
Similarly, the definitive three-dimensional structure of this compound in the solid state has not been publicly documented through X-ray crystallography. This includes a lack of information from single crystal X-ray diffraction studies and, therefore, no detailed analysis of its crystal packing and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
There are no published reports providing crystallographic data for this compound. As a result, fundamental structural parameters are unknown.
Analysis of Crystal Packing and Intermolecular Interactions
Without a determined crystal structure, a detailed analysis of the intermolecular forces, such as hydrogen bonding, that govern the crystal lattice of this compound cannot be performed. While hydrogen bonding would be expected to play a significant role in its crystal packing, particularly involving the amino group and the carboxylate moiety, the specific patterns and geometries of these interactions remain uncharacterized.
In-Depth Computational Analysis of this compound Remains a Subject for Future Research
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research exists on the broader families of isoxazoles, benzisoxazoles, and their derivatives, detailing their synthesis, biological activities, and computational properties, this particular molecule has not been the specific subject of published quantum chemical calculations, molecular dynamics simulations, or detailed molecular docking analyses.
The instructions for this article mandated a strict focus on this compound, requiring detailed research findings and data for a series of specific computational investigations. These include Density Functional Theory (DFT) calculations, Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) analysis, Electrostatic Potential Surface (EPS) mapping, molecular dynamics (MD) simulations for conformational studies, and in silico molecular docking to predict ligand-target interactions.
Despite extensive searches, the specific data required to populate these sections for this compound are not available in the current body of scientific literature. To maintain scientific accuracy and adhere to the explicit constraints of the request, it is not possible to extrapolate findings from related but structurally distinct molecules. The electronic and conformational properties of a molecule are highly sensitive to the specific arrangement and nature of its constituent atoms and functional groups. Therefore, data from other isoxazole derivatives would not be representative of this compound.
For instance, studies on various isoxazole derivatives have successfully employed DFT to understand electronic structures and reactivity, and molecular docking simulations have provided insights into their potential as therapeutic agents by predicting interactions with biological targets. mdpi.comnih.govnih.gov Similarly, MD simulations have been used to assess the stability of related ligand-receptor complexes. researchgate.net However, these findings are specific to the molecules studied in those papers.
The fields of computational chemistry and molecular modeling are powerful tools for predicting the properties and behaviors of chemical compounds. researchgate.netscirp.org These methods, including DFT, HOMO-LUMO analysis, and molecular docking, provide valuable insights that guide drug discovery and materials science. researchgate.netnih.gov
Given the interest in isoxazole-containing compounds for various applications, the computational and theoretical investigation of this compound represents a clear area for future research. Such studies would be necessary to generate the specific data points and detailed findings required to construct the requested scientific article. Without these foundational research studies, a scientifically rigorous and accurate article meeting the specified outline cannot be produced.
Computational and Theoretical Investigations of Methyl 6 Aminobenzo D Isoxazole 3 Carboxylate
Molecular Docking and Binding Mode Analysis (In Silico)
Computational Approaches for Binding Affinity Estimation
Computational methods, particularly molecular docking, are pivotal in estimating the binding affinity of ligands like Methyl 6-aminobenzo[d]isoxazole-3-carboxylate to their biological targets. nih.govnih.gov Molecular docking simulations predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net These studies help identify the possible binding interactions between the compound and its biological target. nih.govresearchgate.net
The process involves placing the ligand into the binding site of a target protein and evaluating the interaction energy. The final score, often presented as a Glide score or in terms of binding energy (e.g., kcal/mol), indicates the strength of the interaction. nih.govresearchgate.net For instance, in studies of isoxazole (B147169) derivatives, molecular docking has been used to understand interactions with enzymes like cyclooxygenases (COX) and cytochrome P450. nih.govnih.gov These computational models can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the target protein. mdpi.com By comparing the docking scores and binding modes of a series of derivatives, researchers can rationalize the structure-activity relationships (SAR) observed experimentally. nih.govresearchgate.net Molecular dynamics (MD) simulations can further refine these findings by studying the dynamic stability of the ligand-protein complex over time. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. scirp.orgresearchgate.net These techniques are fundamental in medicinal chemistry for designing potent molecules and predicting their activities. researchgate.netnih.gov The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. mdpi.com
The development of a QSAR model involves creating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods to build a predictive model. mdpi.comnih.gov These models are crucial for screening virtual libraries of compounds to identify potential new drug candidates. nih.gov For heterocyclic compounds like benzisoxazole derivatives, QSAR studies have been successfully applied to understand their antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. nih.gov
Descriptor Calculation and Model Development
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized into several classes, including 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area) descriptors. nih.gov Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), provide insights into the electronic properties of molecules, such as HOMO-LUMO energies, chemical potential, and polarizability. scirp.orgnih.gov Software like DRAGON, Gaussian, Spartan, and PaDEL-Descriptor are commonly used to compute a wide range of these descriptors. nih.govmdpi.com
Once the descriptors are calculated, a subset of the most relevant ones is selected to build the mathematical model. nih.gov Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to establish the relationship between the selected descriptors and the biological activity. scirp.orgnih.gov The quality of the resulting model is evaluated using various statistical parameters, including the coefficient of determination (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q² or Q²cv). mdpi.comnih.gov A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds. crpsonline.com
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Description |
|---|---|---|
| 1D Descriptors | Molecular Weight (MW), Number of Hydrogen Bond Donors (HBD), Number of Hydrogen Bond Acceptors (HBA) | Describe the basic atomic and molecular properties. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (Lipophilicity), Connectivity Indices | Reflect the topology and connectivity of the molecule. crpsonline.com |
| 3D Descriptors | Molecular Volume, Surface Area, 3D-MoRSE descriptors | Describe the three-dimensional properties and shape of the molecule. mdpi.com |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Polarizability (α), Chemical Potential (μ) | Quantify the electronic structure and reactivity of the molecule. scirp.org |
Reaction Mechanism Elucidation Using Computational Chemistry
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involved in the synthesis of complex molecules like this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different pathways. mdpi.com
One of the primary routes for forming the benzisoxazole core is through cycloaddition reactions. chim.it The [3+2] cycloaddition of nitrile oxides with arynes is a key method for synthesizing the isoxazole ring fused to a benzene (B151609) ring. chim.itresearchgate.net Computational studies can model this process to determine its feasibility, regioselectivity, and stereoselectivity. mdpi.com For example, analysis of kinetic parameters can predict which regioisomer is preferentially formed, sometimes revealing that steric effects, rather than electronic interactions, are the determining factor. mdpi.com
Plausible mechanisms for the formation of the benzisoxazole ring often involve steps like in situ generation of a reactive intermediate (e.g., a nitrile oxide or an aryne), followed by a cyclization step. chim.itnih.gov Computational analysis helps to validate these proposed mechanisms by calculating the Gibbs free energies of activation and reaction, confirming the stability of intermediates and the likelihood of proposed transition states. mdpi.com This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. chim.it
Mechanistic Biological Studies at the Molecular Level Excluding Clinical Human Trial Data
Enzyme Interaction and Inhibition Mechanisms
There is no specific kinetic analysis data available for the interaction of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate with any enzyme. In a typical kinetic analysis, researchers would determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the compound to understand its effect on the enzyme's catalytic efficiency. The inhibition constant (Ki) would also be determined to quantify the compound's potency as an inhibitor.
Illustrative Data Table for Enzyme Inhibition Kinetics:
| Inhibitor Concentration (nM) | Initial Velocity (μM/min) |
| 0 | 100 |
| 10 | 85 |
| 20 | 72 |
| 50 | 55 |
| 100 | 40 |
| 200 | 28 |
This table is a hypothetical representation of data that would be collected in a kinetic analysis of enzyme inhibition and does not represent actual data for this compound.
Without experimental data, the molecular basis of inhibition for this compound cannot be determined. Generally, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or allosteric) is elucidated through a combination of kinetic studies, X-ray crystallography, and computational modeling. These studies would reveal whether the compound binds to the enzyme's active site, competing with the substrate, or to an allosteric site, inducing a conformational change that affects catalytic activity.
Investigation of Cellular Targets and Pathways (Non-Clinical)
Direct investigations into the cellular targets and pathways affected by this compound are not found in the reviewed sources. However, as an intermediate in the synthesis of ROCK inhibitors, it is linked to the RhoA/ROCK signaling pathway. This pathway is a key player in numerous cellular processes. Upon activation by its receptor, the small GTP-binding protein RhoA activates ROCK, which in turn phosphorylates various downstream substrates, leading to cellular responses like smooth muscle contraction.
The RhoA/ROCK pathway is a critical regulator of cellular functions such as actin organization, cell adhesion, cell migration, and cytokinesis. Consequently, inhibitors of this pathway have been investigated for their therapeutic potential in a range of diseases.
An extensive search for scientific literature detailing the mechanistic biological studies of this compound at the molecular level has yielded insufficient data to fulfill the requested article structure. The publicly available information on this specific compound does not currently include detailed research findings related to phenotypic screening, target deconvolution methodologies, biophysical characterization of its biomolecular interactions, or its cellular permeation and intracellular distribution mechanisms.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. The specific experimental data required for the sections on in vitro phenotypic screening, target deconvolution, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR spectroscopy for ligand-protein interactions, and in vitro cellular permeation studies are not present in the accessible scientific domain.
Applications of Methyl 6 Aminobenzo D Isoxazole 3 Carboxylate in Chemical and Biochemical Research
As a Building Block in Organic Synthesis
The chemical reactivity of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate, stemming from its isoxazole (B147169) core and functional groups, allows it to serve as a foundational molecule in the synthesis of more complex structures. nih.govmdpi.com Organic synthesis leverages such building blocks to construct novel molecules for a wide array of applications, from materials science to medicine. nih.govbeilstein-journals.orgnih.gov
The isoxazole ring within this compound can undergo various chemical transformations, enabling its use in the construction of different, more complex heterocyclic systems. A notable strategy involves the reductive ring opening of the isoxazole moiety. For instance, methodologies have been developed for the ring expansion of isoxazole-containing compounds into other heterocycles like 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.govbeilstein-journals.orgresearchgate.net This transformation is often mediated by reagents such as molybdenum hexacarbonyl, which facilitates the cleavage of the N-O bond in the isoxazole ring to form an enamine intermediate that subsequently cyclizes. nih.govbeilstein-journals.org
While this specific transformation has been demonstrated on various substituted isoxazoles, the principle is applicable to derivatives of this compound. The amino group on the benzene (B151609) ring can be modified to introduce further diversity, and the methyl ester can participate in subsequent reactions, making it a valuable precursor for a range of polycyclic heterocyclic structures. researchgate.netnih.gov
Table 1: Representative Molybdenum-Mediated Ring Expansion of an Isoxazole to a Pyridone This table illustrates a reaction type applicable to isoxazole carboxylates, demonstrating their utility in forming more complex heterocyclic systems.
| Starting Material | Reagent | Product | Yield | Reference |
|---|
The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. nih.govrsc.org this compound serves as an excellent starting point for creating libraries of compounds for drug discovery. The amino group provides a convenient handle for derivatization through reactions like acylation, sulfonylation, or diazotization, allowing for the exploration of structure-activity relationships (SAR). nih.gov
Research into tyrosine kinase inhibitors has highlighted the importance of the 3-amino-benzo[d]isoxazole core. nih.gov A series of compounds based on this scaffold were synthesized and evaluated as inhibitors of c-Met, a tyrosine kinase implicated in tumor growth. nih.govnih.gov Although these specific inhibitors were based on the 3-amino isomer, the 6-amino isomer provides a synthetically valuable alternative for creating positional isomers and exploring different binding modes within the kinase active site. The development of these potent inhibitors underscores the utility of aminobenzisoxazole carboxylates as key precursors for generating novel therapeutic candidates. nih.gov
Table 2: c-Met Kinase Inhibitory Activity of Compounds Based on the 3-Amino-benzo[d]isoxazole Scaffold This data demonstrates the potential of the aminobenzisoxazole core, for which this compound is a key precursor, in developing potent enzyme inhibitors.
| Compound | c-Met Enzymatic IC₅₀ (nM) | EBC-1 Cellular IC₅₀ (µM) | Reference |
|---|---|---|---|
| 28a | 1.8 | 0.18 | nih.gov |
| 28b | 4.8 | 0.49 | nih.gov |
| 28c | 7.9 | 0.77 | nih.gov |
| 28d | 9.7 | 0.94 | nih.gov |
Development of Fluorescent Probes and Labels
Fluorescent molecular probes are indispensable tools for visualizing and quantifying biological substances and processes. mdpi.com The design of these probes often relies on aromatic heterocyclic scaffolds that possess intrinsic fluorescence, which can be modulated by the introduction of specific functional groups. mdpi.comnih.gov
The conjugated aromatic system of this compound provides a core structure with the potential for fluorescence. nih.gov The amino group acts as an electron-donating group (a "push" component), which, when combined with an appropriate electron-withdrawing group, can create a "push-pull" fluorophore architecture. Such systems are known to exhibit environmentally sensitive fluorescence, making them suitable for imaging applications.
By chemically modifying the amino and carboxylate groups, derivatives of this compound can be synthesized to function as fluorescent labels. For example, the amino group can be reacted with moieties that target specific proteins or organelles, while the carboxylate can be converted into an amide to link the probe to other molecules. nih.gov This synthetic flexibility allows for the creation of tailored probes for specific biological imaging tasks, such as labeling proteins or detecting changes in the cellular microenvironment. mdpi.com
Role in Ligand Design for Metal Complexation
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules known as ligands. nih.govunipr.it The design of effective ligands is crucial for applications ranging from catalysis to the development of metal-based therapeutic agents. unipr.itarid.my
This compound possesses multiple potential coordination sites, making it an attractive candidate for ligand design. The nitrogen atom of the amino group, the nitrogen and oxygen atoms of the isoxazole ring, and the carbonyl oxygen of the ester group can all potentially bind to a metal center. researchgate.net This multi-dentate character allows it to act as a chelating agent, forming stable complexes with various transition metal ions. arid.my
Studies on similar heterocyclic systems, such as those derived from 6-aminobenzothiazole, have shown that these types of ligands can form well-defined, geometrically structured metal complexes. researchgate.net By analogy, this compound can be used to synthesize novel metal complexes. The investigation of these complexes can provide insights into their electronic properties, magnetic behavior, and potential catalytic or biological activity. arid.myrsc.org
Catalytic Applications of its Metal Complexes
While specific research into the catalytic activity of metal complexes derived from this compound is still an emerging field, the inherent structure of the molecule suggests significant potential. The presence of nitrogen atoms within the isoxazole ring and the amino group provides ideal coordination sites for metal ions. The formation of stable chelate complexes can lead to novel catalysts. uomustansiriyah.edu.iq
Binuclear copper(II) centers, for instance, are known to play crucial functional roles in the active sites of enzymes like tyrosinase and catechol oxidase. nih.gov Metal complexes involving ligands with similar functionalities, such as aminobenzothiazole derivatives, have been synthesized and studied, revealing that coordination often occurs through hydroxyl oxygen and imino nitrogen atoms to form stable structures like octahedral complexes. researchgate.netresearchgate.net The antimicrobial activity of such complexes is often enhanced compared to the free ligands, a phenomenon attributed to factors like the chelate effect, which increases the lipophilicity of the complex. nih.gov Drawing parallels, it is hypothesized that metal complexes of this compound could exhibit catalytic activities in reactions such as oxidation, reduction, and carbon-carbon bond formation.
Table 1: Potential Catalytic Applications of Metal Complexes
| Potential Metal Ion | Coordination Sites on Ligand | Hypothetical Catalytic Reaction |
|---|---|---|
| Copper (Cu²⁺) | Amino nitrogen, Isoxazole nitrogen | Oxidation of phenols (Catechol oxidase mimic) nih.gov |
| Palladium (Pd²⁺) | Amino nitrogen, Isoxazole nitrogen | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Ruthenium (Ru²⁺) | Amino nitrogen, Isoxazole nitrogen | Hydrogenation, Transfer hydrogenation |
| Cobalt (Co²⁺) | Amino nitrogen, Isoxazole nitrogen | Hydroformylation, Redox catalysis |
Exploration in Materials Science Research
The bifunctional nature of this compound makes it a promising building block for novel materials.
Incorporation into Polymeric Structures
The compound possesses two key functional groups amenable to polymerization: a primary amine (-NH₂) and a methyl ester (-COOCH₃). These groups can participate in step-growth polymerization reactions to form a variety of polymer architectures. For instance, the amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the ester group can undergo transesterification to form polyesters. This dual reactivity allows it to be used as a monomer for creating new polymers with potentially unique thermal and mechanical properties.
The development of polymers from monomers with protected amino functions is a well-established strategy, particularly in the synthesis of poly(2-oxazoline)s, where a free amine would interfere with the cationic polymerization process. tu-dresden.de Similarly, the incorporation of unnatural amino acids, such as derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid, into peptide chains highlights the utility of isoxazole moieties in creating structured biopolymers. nih.gov This suggests that this compound could be integrated into polyamide or polyimide backbones, imparting the rigidity and aromaticity of the benzisoxazole core to the final material.
Table 2: Potential Polymer Structures Incorporating the Compound
| Polymer Type | Reactive Groups Utilized | Potential Properties |
|---|---|---|
| Polyamide | Amino group reacts with a diacid/diacyl chloride | High thermal stability, mechanical strength |
| Polyimide | Amino group reacts with a dianhydride | Excellent thermal and chemical resistance |
| Polyester | Ester group (via transesterification) | Tunable flexibility and degradation rates |
| Copolypeptides | Both amino and carboxylate (after hydrolysis) groups | Biocompatibility, defined secondary structures nih.govtu-dresden.de |
Potential in Optoelectronic Materials
The benzisoxazole scaffold is an aromatic, π-conjugated system. wikipedia.org Such systems are fundamental to the field of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The extended conjugation in this compound suggests it could possess interesting photophysical properties, such as absorption and emission in the ultraviolet-visible range.
The properties of π-conjugated small molecules can be tuned by modifying their chemical structures. researchgate.net For example, benzoxazole-based chromophores have been investigated for two-photon absorption applications in bio-imaging. researchgate.net The introduction of electron-donating (the amino group) and electron-withdrawing (the carboxylate group) substituents on the benzisoxazole ring can modulate the electronic energy levels (HOMO/LUMO) and thus the optical and electronic properties of the material. researchgate.net This makes the compound a candidate for investigation as a component in organic semiconductors, fluorescent dyes, or nonlinear optical materials.
Table 3: Potential Optoelectronic Properties and Relevant Structural Features
| Potential Property | Enabling Structural Feature | Possible Application |
|---|---|---|
| Fluorescence | Extended π-conjugation of the benzisoxazole ring | Organic Light-Emitting Diodes (OLEDs), Bio-imaging probes researchgate.net |
| Charge Transport | Planar, aromatic structure | Organic Field-Effect Transistors (OFETs) |
| Light Absorption | Aromatic system with donor/acceptor groups | Organic Photovoltaics (OPVs) |
| Non-linear Optics | Asymmetric charge distribution (D-π-A system) | Optical switching, Frequency doubling |
Analytical Reagent Development
The chemical reactivity and spectroscopic properties of this compound suggest its utility as a specialized reagent in analytical chemistry.
Chromatographic Derivatization Agents
In High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to enhance the detection of analytes that lack a suitable chromophore or fluorophore. researchgate.net The primary amino group on this compound can be reacted with various functional groups, such as carboxylic acids, aldehydes, or ketones, in a pre-column derivatization step. thermofisher.com
This process attaches the benzisoxazole moiety to the target analyte. Since the benzisoxazole ring system strongly absorbs UV light, this "tagging" allows for sensitive detection using a standard HPLC-UV detector. researchgate.net This could be particularly useful for the analysis of compounds like fatty acids or certain drug metabolites that are otherwise difficult to detect. The development of novel fluorescence enhancement-type derivatizing reagents is an active area of research, where the reagent itself is weakly fluorescent but its derivative with an analyte exhibits strong fluorescence. nih.gov
Table 4: Potential as a Chromatographic Derivatization Agent
| Target Analyte Functional Group | Linkage Formed | Purpose of Derivatization |
|---|---|---|
| Carboxylic Acid | Amide bond | Introduce a UV chromophore for HPLC-UV detection thermofisher.com |
| Aldehyde/Ketone | Imine (Schiff base) | Enhance detectability and chromatographic retention |
| Isocyanate/Isothiocyanate | Urea (B33335)/Thiourea | Tagging for sensitive analysis of industrial chemicals |
| Acyl Chloride | Amide bond | Stable derivative formation for complex matrices |
Spectrophotometric Applications
The ability of the compound's amino group to react and form colored products makes it a candidate for spectrophotometric assays. A well-established technique for determining compounds with a primary aromatic amine, such as sulfamethoxazole, is through diazotization followed by a coupling reaction with a phenolic compound to produce a highly colored azo dye. rdd.edu.iqresearchgate.net This resulting dye can then be quantified using a simple UV-Vis spectrophotometer.
This compound could be used in two ways: either as the analyte being quantified by this method or, more novelly, as a coupling agent itself after diazotization to detect phenolic compounds in a sample. The intensity of the resulting color would be proportional to the concentration of the target analyte, enabling a simple and cost-effective analytical method. Derivative spectrophotometry can also be employed to resolve overlapping spectral bands in mixtures, further enhancing the utility of such methods. nih.gov
Table 5: Hypothetical Spectrophotometric Data for an Azo Dye Derivative
| Reaction | Coupling Partner | Resulting Product | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| Diazotization-Coupling | β-Naphthol | Azo Dye | ~490 | ~3.9 x 10⁴ rdd.edu.iq |
| Diazotization-Coupling | 4-chloro resorcinol | Azo Dye | ~498 | ~2.1 x 10⁴ researchgate.net |
Future Research Directions and Unexplored Avenues
Advancements in Asymmetric Synthesis of Benzo[d]isoxazole Derivatives
The development of stereochemically pure compounds is crucial for understanding their biological activity. While methods for the asymmetric synthesis of related heterocyclic systems like isoxazole (B147169) and dibenzo[b,d]azepine derivatives have been developed, specific advancements for the benzo[d]isoxazole core are an area ripe for exploration. rsc.orgrsc.org Future research will likely focus on creating chiral versions of Methyl 6-aminobenzo[d]isoxazole-3-carboxylate and its analogues.
Key research objectives in this area include:
Development of Chiral Catalysts: Designing novel catalysts, potentially based on squaramide or copper complexes, to facilitate enantioselective synthesis. rsc.orgrsc.org
Domino Reactions: Exploring efficient domino or tandem reaction sequences to construct the chiral benzo[d]isoxazole core with multiple stereocenters in a single step. rsc.org
Substrate Scope Expansion: Investigating a wider range of starting materials to generate a diverse library of chiral benzo[d]isoxazole derivatives for biological screening.
| Research Focus | Potential Methodology | Desired Outcome |
| Enantioselective Synthesis | Squaramide-catalysed [3+2] cycloaddition reactions | High enantiomeric excess (ee) and diastereoselectivity (dr) |
| Chiral Amine Synthesis | Copper-catalyzed asymmetric intramolecular reductive cyclization | Access to 7-membered bridged biarylamines with central and axial stereochemistry |
| Library Generation | Gram-scale synthesis and further transformations | Diverse set of chiral compounds for structure-activity relationship (SAR) studies |
Novel Photophysical and Electronic Properties Exploration
Benzo[d]oxazole and benzothiadiazole derivatives are known for their interesting photophysical and electronic properties, with applications in organic light-emitting diodes (OLEDs) and as fluorophores. nih.govresearchgate.net The exploration of analogous properties in this compound could unveil new applications in materials science.
Future studies could investigate:
Fluorescence and Phosphorescence: Characterizing the emission spectra of novel derivatives to identify potential uses as fluorescent probes or in lighting technologies. nih.gov
Electrochemical Behavior: Studying the redox properties to assess their suitability for electronic applications. nih.govresearchgate.net
Structure-Property Relationships: Systematically modifying the chemical structure to tune the absorption, emission, and electronic band gaps. researchgate.net For instance, creating donor-π-acceptor-π-donor (D-π-A-π-D) type structures could lead to materials with intense fluorescence and specific electronic transitions. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgmdpi.comjsr.orgasu.edu These technologies can be applied to the study of this compound and its derivatives to enhance the efficiency of the research process. mednexus.org
Key applications of AI and ML include:
Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby prioritizing synthesis efforts. mdpi.comcrimsonpublishers.com
De Novo Design: Employing generative models to design novel benzo[d]isoxazole derivatives with desired therapeutic properties. crimsonpublishers.com
Data Analysis: Analyzing large datasets from high-throughput screening to identify structure-activity relationships that may not be apparent to human researchers. mdpi.com AI can handle vast amounts of information and integrate ML algorithms to boost efficiency. mednexus.org
Coformer Prediction: Development of neural networks trained on empirical data to predict ideal active pharmaceutical ingredient (API)-coformer pairs for cocrystal development. researchgate.net
| AI/ML Application | Specific Tool/Technique | Objective |
| Toxicity Prediction | DeepTox | Enhance safety profile of potential drugs. crimsonpublishers.com |
| Molecular Generation | Generative Adversarial Networks (GANs) | Design novel compounds with specific therapeutic properties. crimsonpublishers.com |
| Structure Prediction | AlphaFold | Understand protein structures and interactions for target-based drug design. crimsonpublishers.com |
| Efficacy Prediction | Deep Learning (DL) | Predict the efficacy of drug compounds with high accuracy. mdpi.com |
Investigation of Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent intermolecular forces. nih.gov The principles of self-assembly, guided by these interactions, can be used to construct complex and functional architectures. rsc.orgbeilstein-journals.org The benzo[d]isoxazole scaffold, with its potential for hydrogen bonding and π–π stacking, is an attractive building block for supramolecular chemistry.
Future research could explore:
Host-Guest Systems: Designing benzo[d]isoxazole-based macrocycles or cages that can selectively bind to small molecules or ions.
Self-Assembled Materials: Investigating the formation of gels, liquid crystals, or nanofibers from appropriately functionalized derivatives. nih.gov
Functional Applications: Using self-assembled systems for applications such as drug delivery, where a cytotoxic drug could be encased within a vesicle that is selectively cleaved at a target site. nih.gov
Exploration of Polymorphism and Co-crystallization for Pharmaceutical Cocrystals
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of pharmaceutical science. mdpi.comnih.gov These phenomena significantly impact a drug's solubility, stability, and bioavailability. researchgate.netnih.gov
Future avenues of study for this compound include:
Polymorph Screening: Systematically searching for different polymorphic forms under various crystallization conditions to identify the most stable and bioavailable form. youtube.com
Cocrystal Design: Creating pharmaceutical cocrystals by combining the parent compound with pharmaceutically acceptable coformers to enhance physicochemical properties like solubility and dissolution rate. nih.govnih.gov The solubility advantage of a cocrystal is often related to the coformer's solubility. mdpi.com
Structural Analysis: Utilizing techniques like X-ray diffraction and thermal analysis to characterize the structures and thermodynamic relationships between different solid forms. mdpi.comnih.gov
| Solid-State Phenomenon | Research Goal | Potential Benefit |
| Polymorphism | Identify and characterize all accessible crystalline forms. | Improved stability and consistent pharmaceutical performance. mdpi.comyoutube.com |
| Co-crystallization | Design and synthesize cocrystals with improved properties. | Enhanced solubility, dissolution rate, and bioavailability. researchgate.netnih.gov |
Challenges and Opportunities in Process Chemistry and Scalability for Research Materials
The transition from laboratory-scale synthesis to larger-scale production for advanced testing and potential commercialization presents significant challenges. nih.gov Process chemistry focuses on developing safe, robust, and economically viable synthetic routes.
For this compound and its derivatives, key considerations include:
Route Optimization: Redesigning the synthesis to avoid hazardous reagents, expensive starting materials, and difficult purifications like chromatography. nih.govnih.gov
Scalability: Ensuring that the developed chemical processes can be reliably scaled up from grams to kilograms without compromising yield or purity. nih.gov
Process Safety: Thoroughly evaluating the chemical hazards and thermal stability of all intermediates and reactions to ensure safe operation at a larger scale. nih.gov
Conclusion
Summary of Key Academic Research Achievements
Academic research on Methyl 6-aminobenzo[d]isoxazole-3-carboxylate and the broader class of isoxazole (B147169) derivatives has highlighted their significant potential in medicinal chemistry and materials science. The isoxazole scaffold is a key feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities. nih.govrsc.org Research has established efficient synthetic routes for isoxazole derivatives, often involving cycloaddition reactions, which allows for the creation of diverse molecular architectures. rsc.orgresearchgate.net
Key achievements in the field include the development of isoxazole-containing compounds with potent anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov The structural versatility of the isoxazole ring enables fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics. nih.gov The ability to modify the isoxazole core and its substituents has been instrumental in exploring structure-activity relationships, leading to the identification of highly selective and potent therapeutic agents. researchgate.netnih.gov Furthermore, the unique electronic and structural properties of isoxazoles have made them attractive candidates for investigation in the development of novel materials. nih.govsmolecule.com
Perspectives on the Enduring Research Value of this compound and its Analogues
The enduring research value of this compound and its analogues lies in their role as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications. smolecule.comnih.gov The presence of multiple reactive sites—the amino group, the ester, and the aromatic ring system—provides a rich platform for chemical modification and the generation of extensive compound libraries for high-throughput screening.
Future research is likely to focus on several key areas. In medicinal chemistry, there is ongoing interest in developing novel isoxazole-based therapies for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. rsc.orgresearchgate.net The exploration of isoxazole derivatives as allosteric modulators of protein function represents a promising avenue for drug discovery. nih.gov In materials science, the investigation of isoxazole-containing polymers and dyes for applications in electronics and photonics is an emerging field with significant potential. nih.govsmolecule.com The continued development of green and efficient synthetic methodologies for isoxazole derivatives will further enhance their accessibility and utility in both academic and industrial research. rsc.orgresearchgate.net The inherent versatility of the isoxazole scaffold ensures that it will remain a valuable and frequently explored motif in the quest for new functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 6-aminobenzo[d]isoxazole-3-carboxylate, and what intermediates are critical for yield optimization?
- The compound is typically synthesized via cycloaddition reactions or functionalization of preformed isoxazole rings. For example, hydrogenation of dimethyl hexahydropyrrolo[1,2-b]isoxazole derivatives (e.g., using palladium on carbon) followed by dehydration yields key intermediates . Refluxing precursors like 1-pyrroline 1-oxide with diethyl fumarate in chloroform is a common step, with yields influenced by reaction time and solvent choice .
Q. How is this compound characterized spectroscopically?
- NMR : Protons on the isoxazole ring appear as distinct doublets (e.g., δ 4.58–4.98 ppm for the methoxy group) . IR : Stretching vibrations for carbonyl (C=O) and amino (N–H) groups are observed at ~5.75 μm and ~2.96 μm, respectively . UV-Vis : Conjugation in the aromatic system may result in absorption maxima near 289 nm .
Q. What are the solubility and storage recommendations for this compound?
- Solubility in DMSO is ~30 mg/mL (113.96 mM) . For long-term storage, keep the powder at -20°C for up to 3 years; solutions should be stored at -80°C for 1 year to prevent degradation . Avoid exposure to heat and moisture, as the compound may hydrolyze or dimerize .
Advanced Research Questions
Q. How can computational methods (e.g., crystallographic refinement) resolve ambiguities in the compound’s structure?
- SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.591 Å, b = 11.303 Å) can be modeled to confirm bond angles and torsion angles . Disordered regions in the electron density map may require constraints or restraints during refinement .
Q. What experimental strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Optimize reaction conditions using design of experiments (DoE):
- Catalyst loading : 10% Pd/C for hydrogenation steps improves efficiency .
- Solvent polarity : Chloroform or DCM enhances cycloaddition kinetics compared to polar aprotic solvents .
- Temperature control : Refluxing at 116–117°C minimizes side reactions like ester hydrolysis .
Q. How can researchers address contradictory spectroscopic data (e.g., overlapping NMR signals) for isomers?
- Chromatographic separation : Use alumina column chromatography with ether-chloroform (50:50) to isolate stereoisomers .
- Dynamic NMR : Variable-temperature experiments can resolve overlapping triplets (e.g., δ 1.15–1.45 ppm for methyl groups) by exploiting differences in rotational barriers .
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Environmental hazard mitigation : The compound may exhibit toxicity to aquatic organisms (H400 classification). Use closed systems for waste disposal and avoid releasing into waterways .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (P340/P351 codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
